(2S)-2-Amino-3-(4-amino-3-hydroxyphenyl)propanoic acid dihydrochloride
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Overview
Description
(2S)-2-Amino-3-(4-amino-3-hydroxyphenyl)propanoic acid dihydrochloride is a compound with significant importance in various scientific fields. This compound is known for its unique chemical structure, which includes both amino and hydroxy functional groups, making it a versatile molecule in chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Amino-3-(4-amino-3-hydroxyphenyl)propanoic acid dihydrochloride typically involves several steps. One common method includes the protection of the amino group, followed by the introduction of the hydroxy group through selective hydroxylation. The final step involves the deprotection of the amino group and the formation of the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-Amino-3-(4-amino-3-hydroxyphenyl)propanoic acid dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The amino and hydroxy groups can participate in substitution reactions to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the amino group may produce an amine derivative.
Scientific Research Applications
(2S)-2-Amino-3-(4-amino-3-hydroxyphenyl)propanoic acid dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in various biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-2-Amino-3-(4-amino-3-hydroxyphenyl)propanoic acid dihydrochloride involves its interaction with specific molecular targets and pathways. The amino and hydroxy groups allow it to form hydrogen bonds and interact with enzymes and receptors, influencing various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-Amino-3-(4-hydroxyphenyl)propanoic acid: Lacks the additional amino group, making it less versatile in certain reactions.
(2S)-2-Amino-3-(4-amino-3-methoxyphenyl)propanoic acid: Contains a methoxy group instead of a hydroxy group, altering its reactivity and applications.
Uniqueness
The presence of both amino and hydroxy groups in (2S)-2-Amino-3-(4-amino-3-hydroxyphenyl)propanoic acid dihydrochloride makes it unique, providing a combination of reactivity and versatility that is not found in many other compounds. This uniqueness allows it to participate in a wide range of chemical reactions and applications, making it a valuable compound in scientific research and industry.
Properties
Molecular Formula |
C9H14Cl2N2O3 |
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Molecular Weight |
269.12 g/mol |
IUPAC Name |
(2S)-2-amino-3-(4-amino-3-hydroxyphenyl)propanoic acid;dihydrochloride |
InChI |
InChI=1S/C9H12N2O3.2ClH/c10-6-2-1-5(4-8(6)12)3-7(11)9(13)14;;/h1-2,4,7,12H,3,10-11H2,(H,13,14);2*1H/t7-;;/m0../s1 |
InChI Key |
OJRLWBNNRFYWMU-KLXURFKVSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1C[C@@H](C(=O)O)N)O)N.Cl.Cl |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)O)N.Cl.Cl |
Origin of Product |
United States |
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